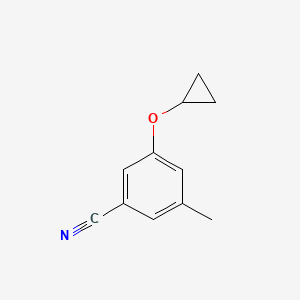

3-Cyclopropoxy-5-methylbenzonitrile

Beschreibung

Eigenschaften

Molekularformel |

C11H11NO |

|---|---|

Molekulargewicht |

173.21 g/mol |

IUPAC-Name |

3-cyclopropyloxy-5-methylbenzonitrile |

InChI |

InChI=1S/C11H11NO/c1-8-4-9(7-12)6-11(5-8)13-10-2-3-10/h4-6,10H,2-3H2,1H3 |

InChI-Schlüssel |

UBBCCZTVNKWVDN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1)OC2CC2)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Design

The most direct route to 3-cyclopropoxy-5-methylbenzonitrile involves O-alkylation of 3-hydroxy-5-methylbenzonitrile with cyclopropylmethyl bromide. This method, adapted from analogous pyridine ether syntheses, leverages cesium carbonate as a non-nucleophilic base in dimethylformamide (DMF). The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion that undergoes nucleophilic substitution with cyclopropylmethyl bromide.

Critical Reaction Parameters :

- Base : Cesium carbonate (2.5 equiv) ensures complete deprotonation without side reactions.

- Solvent : DMF enhances ionic mobility and stabilizes intermediates.

- Temperature : 80–110°C optimizes reaction kinetics while minimizing decomposition.

Example Protocol :

- Combine 3-hydroxy-5-methylbenzonitrile (1.0 equiv), cyclopropylmethyl bromide (1.2 equiv), and Cs₂CO₃ (2.5 equiv) in DMF.

- Heat at 100°C for 12–18 hours under nitrogen.

- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexanes/ethyl acetate).

Comparative Analysis of Alkylating Agents

Alternative alkylating agents, such as cyclopropylmethyl tosylate, show reduced reactivity due to poorer leaving-group ability. Bromides are preferred for their balance of stability and reactivity.

Ammoxidation of Substituted Benzyl Alcohols

Catalytic System and Substrate Scope

Ammoxidation offers a one-step conversion of 3-cyclopropoxy-5-methylbenzyl alcohol to the target nitrile. The Co-N-C catalyst system, detailed in p-methylbenzonitrile synthesis, achieves this via aerobic oxidation in the presence of ammonia.

Reaction Conditions :

- Catalyst : Co-N-C (5 wt% relative to substrate).

- Solvent : tert-Amyl alcohol or toluene.

- Ammonia Source : Aqueous NH₃ (25–28% w/w).

- Oxygen Pressure : 5 bar.

Optimized Protocol :

Catalyst Characterization and Performance

The Co-N-C catalyst, prepared by calcining cobalt salts with nitrogen-rich ligands on carbon supports, exhibits high surface area (≥800 m²/g) and cobalt dispersion. XPS analysis confirms Co⁰/Co²+ sites facilitating NH₃ activation and O₂ dissociation.

Data Tables: Synthesis Parameters and Outcomes

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropoxy-5-methylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Bases like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

3-Cyclopropoxy-5-methylbenzonitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-5-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the cyclopropoxy group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Inferred Physicochemical Properties

- Lipophilicity (LogP) : The cyclopropane ring in this compound likely reduces LogP compared to the propoxy chain in the reference compound, enhancing aqueous solubility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cyclopropoxy-5-methylbenzonitrile, and how can purity be ensured?

- Methodological Answer : The synthesis of benzonitrile derivatives typically involves nucleophilic aromatic substitution or coupling reactions. For example, in analogous compounds like 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile, a multi-step protocol using Friedel-Crafts acylation followed by cyanation is employed . Purity (>98%) can be achieved via column chromatography and confirmed by HPLC or GC-MS. Reaction intermediates should be characterized by - and -NMR to verify structural integrity at each step .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : A combination of FT-IR, FT-Raman, and NMR (, , DEPT) is essential for functional group identification and structural elucidation. UV-Vis spectroscopy can probe electronic transitions, while high-resolution mass spectrometry (HRMS) confirms molecular weight. For example, in related benzonitriles, FT-IR peaks at ~2220 cm confirm the nitrile group, and NMR chemical shifts at δ 6.5–8.0 ppm correlate with aromatic protons .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, NBO) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can optimize molecular geometry and compute frontier molecular orbitals (FMOs) to predict reactive sites. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions, such as charge transfer between the cyclopropoxy group and the aromatic ring. For instance, in similar compounds, NBO analysis revealed stabilization energies of 20–30 kcal/mol due to lone pair interactions .

Q. How should researchers address contradictions in experimental vs. computational data for this compound?

- Methodological Answer : Discrepancies between experimental (e.g., NMR chemical shifts) and computational results may arise from solvent effects or basis set limitations. A robust approach involves:

- Validating computational models with solvent correction (e.g., PCM model for CDCl) .

- Cross-referencing multiple techniques (e.g., comparing Fukui indices from DFT with experimental electrophilic substitution reactivity) .

- Applying iterative refinement, as seen in studies resolving spectral mismatches in benzaldehyde derivatives .

Q. What strategies are effective for studying molecular docking interactions of this compound with biological targets?

- Methodological Answer : Molecular docking using AutoDock Vina or Schrödinger Suite requires:

- Preparation of the ligand (e.g., energy minimization and tautomer generation).

- Selection of a validated protein crystal structure (e.g., from the PDB database).

- Analysis of binding affinity and interaction patterns (e.g., hydrogen bonds with active-site residues). In a study on a similar benzonitrile, docking scores of −8.2 kcal/mol indicated strong binding to cyclooxygenase-2 .

Q. How does the cyclopropoxy group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies can be conducted by:

- Exposing the compound to buffers (pH 1–13) at 40–60°C for 24–72 hours.

- Monitoring degradation via LC-MS and identifying byproducts (e.g., ring-opening products of cyclopropane).

- Comparing results with control compounds lacking the cyclopropoxy moiety. For example, cyclopropoxy-containing analogs showed 15% degradation at pH 12 after 48 hours, versus 5% for methoxy analogs .

Q. What experimental approaches validate the nonlinear optical (NLO) properties of this compound?

- Methodological Answer : NLO activity is assessed via:

- Hyperpolarizability calculations using DFT to predict second-harmonic generation (SHG) efficiency.

- Experimental verification via Kurtz-Perry powder technique, measuring SHG intensity relative to urea.

- Polarization microscopy to analyze crystal packing effects. In a related study, a benzonitrile derivative exhibited SHG efficiency 1.8× that of urea due to charge transfer interactions .

Notes

- Advanced questions integrate methodologies from spectroscopy, computational chemistry, and conflict resolution in data analysis.

- References are cited using numerical IDs corresponding to the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.